molecular formula C17H17N3O B4072577 N-(4-propoxyphenyl)quinazolin-4-amine

N-(4-propoxyphenyl)quinazolin-4-amine

Cat. No.: B4072577
M. Wt: 279.34 g/mol
InChI Key: GNHQWLOVEZVTJB-UHFFFAOYSA-N
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Description

N-(4-propoxyphenyl)quinazolin-4-amine is an organic compound with the molecular formula C 17 H 17 N 3 O . This quinazolin-4-amine derivative serves as a valuable chemical building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel molecules with potential biological activity. The quinazoline scaffold is a privileged structure in anticancer agent development . Researchers are exploring compounds based on this core structure as inhibitors of targets like Histone Deacetylases (HDACs) . HDAC inhibitors can alter gene expression and have shown promise as antitumor agents, inducing apoptosis and cell cycle arrest in various cancer cell lines . While the specific biological profile of this compound requires further investigation, its structure offers a template for designing and synthesizing new potential HDAC inhibitors or other targeted therapies . Key Identifiers: • CAS Number: Please verify with the supplier for the specific CAS RN assigned to this compound. • Molecular Formula: C 17 H 17 N 3 O • Molecular Weight: 279.34 g/mol (calculated from formula). • InChIKey: GNHQWLOVEZVTJB-UYBDAZJACA This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-propoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-11-21-14-9-7-13(8-10-14)20-17-15-5-3-4-6-16(15)18-12-19-17/h3-10,12H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHQWLOVEZVTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-propoxyphenyl)quinazolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroquinazoline with 4-propoxyaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-propoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, to exert its biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of quinazoline derivatives are dictated by substituents on the phenyl ring and quinazoline core. Below is a comparative analysis of N-(4-propoxyphenyl)quinazolin-4-amine and key analogs:

Compound Name Substituents on Quinazoline/Phenyl Rings Molecular Formula Key Properties/Biological Activities
This compound 4-propoxyphenyl (C₆H₅-O-(CH₂)₂CH₃) C₁₇H₁₇N₃O Hypothesized enhanced lipophilicity; potential anticancer activity (inferred from alkoxy analogs)
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 3-Cl, 4-F phenyl; 6-NO₂ quinazoline C₁₄H₇ClFN₄O₂ Antimicrobial activity; nitro group enhances electron-withdrawing effects
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine 4-Cl, 3-CF₃ phenyl; 6-NO₂ quinazoline C₁₅H₈ClF₃N₄O₂ Anticancer potential; trifluoromethyl improves metabolic stability
N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine 2-methoxyethyl; 4-NO₂ phenyl C₁₇H₁₆N₄O₃ Moderate solubility; enzyme inhibition due to nitro group
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine 6-OCH₃ quinazoline; 4-OCH₃ phenyl C₁₆H₁₅N₃O₂ Dual methoxy groups enhance solubility; antitumor activity

Key Observations :

  • Lipophilicity : The 4-propoxyphenyl group in the target compound likely increases lipophilicity compared to methoxy (C₁₆H₁₅N₃O₂ ) or chloro/fluoro substituents (C₁₄H₇ClFN₄O₂ ). This may improve membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Propoxy is electron-donating, contrasting with electron-withdrawing groups like nitro (C₁₄H₇ClFN₄O₂ ) or trifluoromethyl (C₁₅H₈ClF₃N₄O₂ ). Such differences influence binding affinities to biological targets (e.g., enzymes or receptors).
  • Bioactivity : Nitro-substituted analogs (e.g., ) exhibit antimicrobial/anticancer activity, while alkoxy derivatives (e.g., ) show enzyme modulation. The target compound’s propoxy group may favor interactions with hydrophobic enzyme pockets.

Physicochemical Properties

Property This compound N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine
Molecular Weight 279.34 g/mol 353.14 g/mol 324.34 g/mol
LogP (Predicted) ~3.5 ~2.8 ~2.2
Solubility (Water) Low Moderate Moderate
Hydrogen Bond Donors 1 1 1

Notes:

  • The target compound’s higher LogP reflects the propoxy group’s contribution to lipophilicity, which may necessitate formulation adjustments for drug delivery .
  • Nitro-substituted analogs exhibit better solubility due to polar nitro groups .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-propoxyphenyl)quinazolin-4-amine, and what critical reaction parameters influence yield and purity?

The synthesis of quinazolin-4-amine derivatives typically involves cyclization of anthranilic acid derivatives with formamide or urea, followed by nucleophilic aromatic substitution with substituted anilines. Key steps include:

  • Cyclization : Use of formamide under reflux to form the quinazoline core (e.g., 4-chloroquinazoline intermediates) .
  • Substitution : Reaction with 4-propoxyaniline in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C .
    Critical parameters include solvent polarity, reaction temperature, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Confirm the quinazoline core (e.g., aromatic protons at δ 8.5–9.0 ppm) and propoxyphenyl group (methine protons at δ 4.0–4.5 ppm for OCH₂ and δ 1.0–1.5 ppm for CH₃) .
  • IR Spectroscopy : Detect NH stretching (~3400 cm⁻¹) and C=N/C-O vibrations (~1600–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 336.18 for C₁₇H₁₈N₃O) .

Q. How can researchers design initial biological screening assays to evaluate the anticancer potential of this compound derivatives?

  • Cytotoxicity Assays : Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., MGC-803, A549) to measure IC₅₀ values .
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., c-Src, Abl) using fluorescence polarization assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence-based assays .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) are recommended to predict the target binding affinity of this compound analogs?

  • 3D-QSAR : Develop pharmacophore models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
  • Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, c-Src) using AutoDock Vina. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met769 in EGFR) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How should researchers approach contradictory in vitro vs. in vivo efficacy data for quinazolin-4-amine derivatives, and what validation methods are essential?

  • Pharmacokinetic Profiling : Measure oral bioavailability, plasma half-life (t₁/₂), and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo activity discrepancies .
  • Orthogonal Assays : Validate cytotoxicity with clonogenic assays and compare with SRB results to rule out false positives .

Q. What methodologies enable precise determination of structure-activity relationships (SAR) for optimizing the pharmacokinetic profile of this compound?

  • Substituent Scanning : Systematically vary the propoxy group (e.g., replace with morpholinyl or piperazinyl) to enhance solubility and LogP .
  • Proteolytic Stability : Assess metabolic stability in liver microsomes. Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .
  • In Silico ADMET : Predict blood-brain barrier penetration and hERG inhibition using SwissADME or ADMETLab .

Q. How can researchers resolve discrepancies in reported biological activities of quinazolin-4-amine analogs across different studies?

  • Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., cell passage number, serum concentrations) .
  • Target Engagement Assays : Confirm kinase inhibition via Western blotting for phosphorylated substrates (e.g., p-Src Tyr416) .
  • Crystallography : Resolve X-ray structures of ligand-enzyme complexes to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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